4-Phenyl-1-cyclopropyl-1-butylamine
CAS No.: 252577-16-5
Cat. No.: VC13923256
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252577-16-5 |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 1-cyclopropyl-4-phenylbutan-1-amine |
| Standard InChI | InChI=1S/C13H19N/c14-13(12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
| Standard InChI Key | MBYJAVKNBJEVKS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(CCCC2=CC=CC=C2)N |
Introduction
Structural Characteristics and Basic Properties
Molecular Identity
The compound’s structure features a cyclopropane ring attached to a butyl chain, with a phenyl group at the fourth carbon. This arrangement confers steric hindrance and unique electronic properties.
Synthesis Methods
Friedel-Crafts Alkylation
A primary synthesis route involves Friedel-Crafts alkylation, where cyclopropyl derivatives react with phenyl precursors under acidic conditions. This method is frequently employed for constructing aryl-substituted amines .
Reductive Amination
Another approach leverages reductive amination, where cyclopropane aldehydes react with amines in the presence of reducing agents (e.g., sodium borohydride or catalytic hydrogenation). This method is particularly useful for introducing the cyclopropyl moiety .
Challenges in Synthesis
Chemical Reactivity and Properties
Reactivity as a Secondary Amine
4-Phenyl-1-cyclopropyl-1-butylamine participates in typical amine reactions:
Physical Properties
| Hazard Class | Description | Reference |
|---|---|---|
| Skin Corrosion | Causes severe burns (H314) | |
| Eye Irritation | May cause serious eye damage (H319) | |
| Respiratory Irritation | May lead to breathing difficulties (H335) |
Storage Recommendations:
-
Store under inert atmosphere (N₂/Ar) at room temperature.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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Mechanistic Studies: Elucidating the compound’s interaction with neurotransmitter receptors (e.g., serotonin, GABA).
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Synthetic Optimization: Developing greener routes to reduce reliance on hazardous catalysts (e.g., AlCl₃).
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Toxicity Profiling: Assessing off-target effects and metabolic pathways in vivo.
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